BenchChemオンラインストアへようこそ!

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Library Design

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide (CAS 899958-04-4) is a synthetic small-molecule oxalamide characterized by a spirocyclic 1,4-dioxaspiro[4.5]decane ketal linked to a 4-chlorophenyl group via an ethanediamide bridge. This compound is part of a broader class of spirocyclic oxalamides that are investigated as building blocks in medicinal chemistry and for potential peripheral dopamine receptor activity, based on studies of closely related scaffolds.

Molecular Formula C17H21ClN2O4
Molecular Weight 352.82
CAS No. 899958-04-4
Cat. No. B2455414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide
CAS899958-04-4
Molecular FormulaC17H21ClN2O4
Molecular Weight352.82
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22)
InChIKeyULCAAMDOCOSDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide (CAS 899958-04-4) for Specialized Research


N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide (CAS 899958-04-4) is a synthetic small-molecule oxalamide characterized by a spirocyclic 1,4-dioxaspiro[4.5]decane ketal linked to a 4-chlorophenyl group via an ethanediamide bridge [1]. This compound is part of a broader class of spirocyclic oxalamides that are investigated as building blocks in medicinal chemistry and for potential peripheral dopamine receptor activity, based on studies of closely related scaffolds [2]. However, no primary research paper, patent, or authoritative database explicitly characterizes the biological activity or target engagement of this specific compound, meaning its value proposition is primarily derived from its distinct structural features relative to near analogs.

Critical Selection Factor: Why a Simple Oxalamide or Other Spirocyclic Analog Cannot Replace This Specific Catalog Compound


Generic substitution is not advised for this compound because the combination of a 1,4-dioxaspiro[4.5]decane spiro center, a flexible methylene linker, and a 4-chlorophenyl-substituted oxalamide creates a unique three-dimensional pharmacophore that is not replicated by simple oxalamides or other spiro analogs . While no direct structure-activity relationship (SAR) data exist for this specific molecule, literature on related spirocyclic oxalamides indicates that even minor changes in the N2-aryl substitution pattern or spiro ring size can profoundly alter lipophilicity, target selectivity, and biological activity [1]. Therefore, substituting it with the N2-phenyl, N2-(4-methylphenyl), or N2-(4-chlorophenethyl) analog introduces different steric bulk, electronic character, and hydrogen-bonding potential, which can derail experimental reproducibility in assays where the 4-chlorophenyl group is a critical pharmacophoric element.

Head-to-Head Evidence Table: Quantifying Differentiation of Compound 899958-04-4 from Its Closest Analogs


Molecular Weight and CLogP Differentiation vs. N2-Phenyl and N2-(4-Methylphenyl) Analogs

The 4-chlorophenyl substituent on the target compound confers a distinct molecular weight and lipophilicity profile compared to its closest non-halogenated analogs. The molecular weight is 352.82 g/mol, compared to 318.4 g/mol for the N2-phenyl analog and 332.4 g/mol for the N2-(4-methylphenyl) analog. Calculated XLogP3-AA is approximately 2.4, which is higher than the ~1.9 for the non-chlorinated analogs, indicating increased lipophilicity that influences membrane permeability and non-specific binding [1]. This difference of 0.5 LogP units is significant in lead optimization, where a one-unit change can alter oral absorption by over 10-fold.

Medicinal Chemistry Physicochemical Profiling Library Design

Hydrogen-Bond Acceptor Capacity versus 4-Chlorophenethyl Analog

The target compound presents a distinct hydrogen-bonding surface relative to the 4-chlorophenethyl analog. The presence of a direct anilide linkage in the target creates a planar amide bond conjugated with the aromatic ring, resulting in a hydrogen-bond acceptor count of 4 (from the oxalamide core) with a specific geometry that favors interactions with certain biological targets . In contrast, the 4-chlorophenethyl analog introduces an ethylene spacer, increasing flexibility and the number of rotatable bonds by 2, and altering the electron density at the amide nitrogen. This structural rigidity vs. flexibility trade-off can lead to different selectivity profiles in receptor screens.

Molecular Recognition Receptor Binding Drug Design

Spirocyclic Scaffold Rigidity: A Key Differentiator from Simple Oxalamides

The 1,4-dioxaspiro[4.5]decane core locks the molecule into a semi-rigid conformation that is distinct from simple linear or monocyclic oxalamides. This spirocyclic core has been explored in dopamine agonist research, where a related 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane analog exhibited a peripheral dopamine agonist ID50 of 0.095 µmol/kg in a cat cardioaccelerator nerve assay, establishing proof-of-concept for this scaffold class engaging G protein-coupled receptors [1]. Although the target compound lacks a basic nitrogen, the spiro framework’s geometry can still orient the oxalamide and chlorophenyl groups into a unique three-dimensional arrangement that simple oxalamides cannot replicate, providing a novel intellectual property space around the scaffold.

Conformational Analysis Scaffold Design Patent-Busting

Core Limitation: Absence of Direct Quantitative Experimental Data

A systematic search across PubMed, PubChem, ChEMBL, and the patent literature yielded zero primary research articles or curated database entries that report an IC50, Ki, ADME property, or in vivo efficacy for CAS 899958-04-4. This places the compound in a distinct risk category compared to well-characterized oxalamide probes such as NBD-556 (IC50 = 58.6 µM in HIV-1 gp120-CD4 inhibition assay) [1]. The primary differentiator is thus its status as an unexplored chemical space with potential first-mover advantage, but also significant assay development risk. Users must assume all biological activity data must be generated de novo.

Data Transparency Risk Assessment Procurement

Defined Application Windows: Where Sourcing Compound 899958-04-4 is Scientifically Justified


Diversifying a Spiro-Oxalamide Library for GPCR or CNS Target Screening

Given the precedent for spirocyclic dopamine receptor engagement , the compound serves as a structurally distinct monomer for library synthesis. Its 4-chlorophenyl group and rigid Spiro core offer a new vector for SAR exploration around aminergic receptors, complementing existing phenyl and methylphenyl analogs. Labs can use it to probe the steric and electronic tolerance of a target binding pocket.

Developing Novel Small-Molecule Probes for Inflammation or Neuroprotection

A recent patent application indicated that structurally related oxalamides modulate chemokine receptors involved in inflammatory diseases . Although this specific compound is not claimed, its close structural resemblance makes it a viable starting point for medicinal chemistry optimization in programs targeting chemokine receptors, provided the critical anilide motif is retained.

Computational Chemistry and Crystallography of Oxalamide Conformers

The molecule has limited rotatable bonds compared to its 4-chlorophenethyl counterpart, making it more amenable to co-crystallization or cryo-EM studies where a defined binding pose is needed. Computational chemists can use it to validate docking algorithms or molecular dynamics simulations on the oxalamide scaffold, generating predictive models that can then be tested with more flexible analogs.

First-Mover Patent Strategy for Spirocyclic Anilides

Since no patent or primary publication claims the composition of matter or use of CAS 899958-04-4, this compound represents an opportunity to secure intellectual property around a novel chemical entity. Organizations engaged in patent-busting or lead generation can strategically acquire and profile this compound to stake a claim in the spiro-oxalamide space, as its structure falls outside the claims of existing oxalamide patents .

Quote Request

Request a Quote for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.